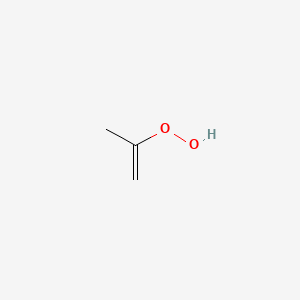
Prop-1-ene-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene-2-peroxol is an organic compound characterized by the presence of a peroxol group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-ene-2-peroxol can be synthesized through the reaction of propene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the peroxol group. The reaction is carried out at low temperatures to prevent the decomposition of the peroxol group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where propene and hydrogen peroxide are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is separated and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form propene and water.
Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the peroxol group, often in the presence of a catalyst.
Major Products
Oxidation: Formation of more complex peroxides.
Reduction: Formation of propene and water.
Substitution: Formation of substituted propene derivatives.
Scientific Research Applications
Prop-1-ene-2-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce peroxol groups into molecules.
Biology: Studied for its potential role in biological oxidation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peroxol-containing pharmaceuticals.
Industry: Used in the production of polymers and other materials where the peroxol group imparts desirable properties.
Mechanism of Action
The mechanism of action of prop-1-ene-2-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can undergo homolytic cleavage to form radicals, which can then participate in various chemical reactions. These radicals can interact with molecular targets such as enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-one: Similar in structure but lacks the peroxol group.
Prop-1-ene-1,3-sultone: Contains a sultone group instead of a peroxol group.
2-Methylallylperoxyl: Contains a peroxyl group but has a different carbon backbone.
Uniqueness
Prop-1-ene-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. The peroxol group allows for the formation of radicals, making it useful in various chemical and biological processes.
Properties
CAS No. |
177944-34-2 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
2-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-3(2)5-4/h4H,1H2,2H3 |
InChI Key |
BKMVYAGOHSKLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


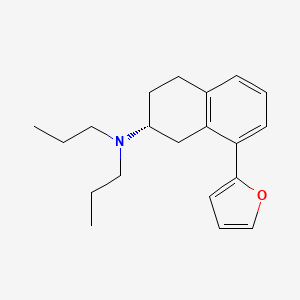
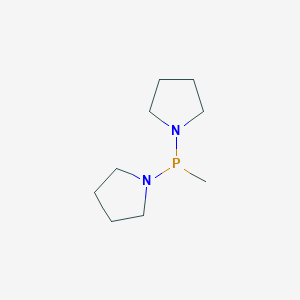
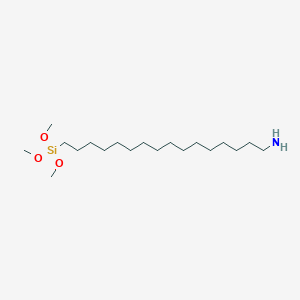
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
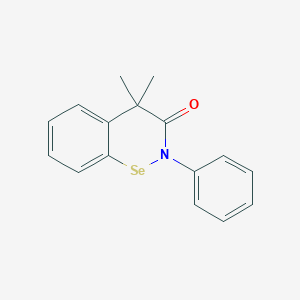
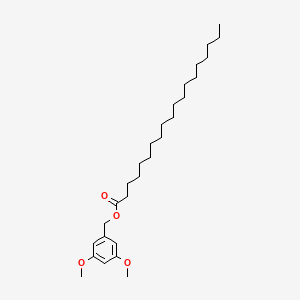
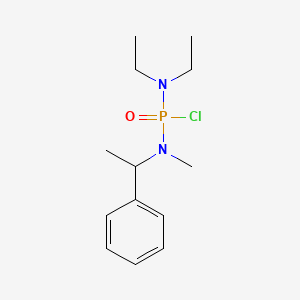
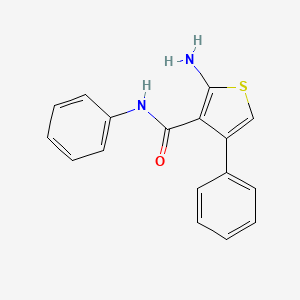
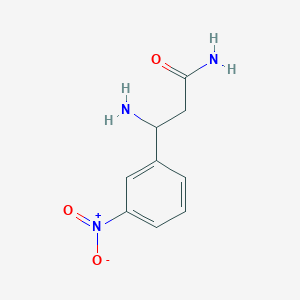
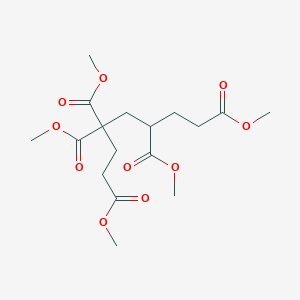

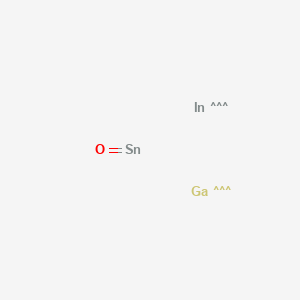
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
